Cas no 135531-95-2 (5-methoxy-4-nitro-1H-indole-3-carboxylic acid)

5-Methoxy-4-nitro-1H-indole-3-carboxylic acid is a nitro-substituted indole derivative with a carboxylic acid functional group at the 3-position and a methoxy group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active indole-based scaffolds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) substituents enhances its reactivity in electrophilic and nucleophilic transformations. Its structural features make it valuable for developing heterocyclic compounds with potential applications in medicinal chemistry and materials science. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic workflows.
5-methoxy-4-nitro-1H-indole-3-carboxylic acid structure
135531-95-2 structure
Product Name:5-methoxy-4-nitro-1H-indole-3-carboxylic acid
CAS No:135531-95-2
MF:C10H8N2O5
MW:236.18092250824
CID:5573865
PubChem ID:75525553
Update Time:2025-05-24

5-methoxy-4-nitro-1H-indole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-4-nitro-1H-indole-3-carboxylic acid
    • 1H-Indole-3-carboxylic acid, 5-methoxy-4-nitro-
    • Inchi: 1S/C10H8N2O5/c1-17-7-3-2-6-8(9(7)12(15)16)5(4-11-6)10(13)14/h2-4,11H,1H3,(H,13,14)
    • InChI Key: NWLZOVOLNDYNPJ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C([N+]([O-])=O)=C(OC)C=C2)C(C(O)=O)=C1

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 553.4±45.0 °C at 760 mmHg
  • Flash Point: 288.5±28.7 °C
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C
  • pka: 1.85±0.30(Predicted)

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5-methoxy-4-nitro-1H-indole-3-carboxylic acid Related Literature

Additional information on 5-methoxy-4-nitro-1H-indole-3-carboxylic acid

Recent Advances in the Study of 5-Methoxy-4-nitro-1H-indole-3-carboxylic Acid (CAS: 135531-95-2)

5-Methoxy-4-nitro-1H-indole-3-carboxylic acid (CAS: 135531-95-2), a structurally unique indole derivative, has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules and has demonstrated potential in multiple therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. Recent studies have further elucidated its mechanism of action and explored its utility in drug discovery pipelines.

One of the most notable advancements in the study of this compound is its role as a key building block in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are critical targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives with improved selectivity and pharmacokinetic properties.

In addition to its anticancer potential, recent investigations have highlighted the compound's anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 5-methoxy-4-nitro-1H-indole-3-carboxylic acid derivatives effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. These findings suggest its potential application in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

The compound's antimicrobial activity has also been a focus of recent research. A team of researchers from the University of Cambridge published a study in 2023 demonstrating that 5-methoxy-4-nitro-1H-indole-3-carboxylic acid derivatives exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study proposed that the nitro group at the 4-position of the indole ring plays a critical role in the compound's antibacterial mechanism, potentially through the generation of reactive oxygen species.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable methods for producing 5-methoxy-4-nitro-1H-indole-3-carboxylic acid. A 2024 publication in Green Chemistry described a novel biocatalytic approach using engineered enzymes to synthesize the compound with higher yields and reduced environmental impact compared to traditional chemical methods. This development is particularly significant for scaling up production while adhering to green chemistry principles.

Looking forward, the diverse biological activities and synthetic versatility of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid position it as a promising scaffold for future drug discovery efforts. Ongoing research is exploring its potential in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in models of Parkinson's disease. As the understanding of its molecular targets and mechanisms continues to expand, this compound is likely to remain a focus of innovative therapeutic development in the coming years.

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